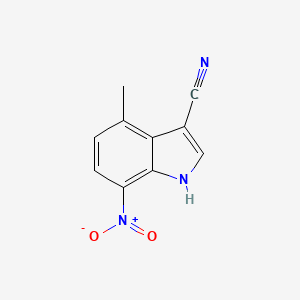![molecular formula C14H21NO3 B3121575 Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate CAS No. 289637-68-9](/img/structure/B3121575.png)
Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate
Overview
Description
Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate is a chemical compound with the molecular formula C14H21NO3 . It is also known as β-Alanine, N-[2-(4-methoxyphenyl)ethyl]-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H21NO3/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11/h6-9,13H,5,10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 251.32144 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications
Biodegradation and Fate in Environmental Contexts
A review by Thornton et al. (2020) discusses the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. The study highlights the ability of microorganisms to degrade ETBE aerobically, which could offer insights into the environmental impact and degradation pathways of similar ethyl compounds.
Toxicological Reviews
A toxicological review of ethyl tertiary-butyl ether (ETBE) by McGregor (2007) discusses the compound's use in gasoline, its metabolism, and its low toxicity profile. This review might offer a comparative perspective on the toxicity and safety of related ethyl compounds used in various applications.
Water Structure at Interfaces
Research by Tanaka & Mochizuki (2010) on poly(2-methoxyethyl acrylate) and its exceptional blood compatibility explores how controlling the water structure at the blood-polymer interface contributes to its performance. This study may provide insights into the behavior of ethyl compounds with methoxy groups in biomedical applications.
Alcohol Consumption Marker
A study on ethyl glucuronide (EtG) as a marker for alcohol use and abuse in hair by Crunelle et al. (2014) discusses the detection and quantification of long-term alcohol consumption. This research might shed light on the broader applications of ethyl compounds in monitoring and diagnostic contexts.
Flavor Compounds in Foods
Research by Smit et al. (2009) on branched chain aldehydes, including ethyl-based compounds, in foods highlights their importance in flavor. This could indicate the role of ethyl derivatives in food science and technology.
Properties
IUPAC Name |
ethyl 3-[2-(4-methoxyphenyl)ethylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-3-18-14(16)9-11-15-10-8-12-4-6-13(17-2)7-5-12/h4-7,15H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDISWEKPXWQKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dihydrothieno[2,3-c]pyridine](/img/structure/B3121492.png)








![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine](/img/structure/B3121573.png)




